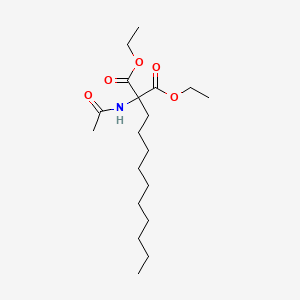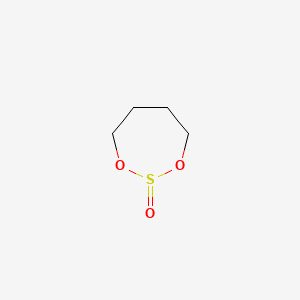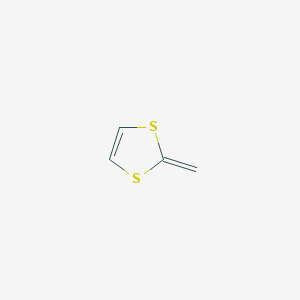
2-Methylidene-2H-1,3-dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dithiafulvene is a five-membered heterocyclic compound that has garnered significant attention due to its excellent electron-donating properties. It is often utilized as a functional molecular building block in the design of advanced organic electronic and optoelectronic materials . The compound is a half-unit of tetrathiafulvalene, which has been extensively studied for its electrical conductivity properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dithiafulvene can be synthesized through various methods. One common approach involves the reaction of formyl-, diformyl-, and diacetyl-ferrocene with carbanions generated from specific reagents . Another method includes a one-pot reaction between β-keto esters or dialkyl acetylenedicarboxylates with hydrazines, carbon disulfide, and dialkyl acetylenedicarboxylates in the presence of triethylamine . This reaction proceeds at room temperature and is completed within six hours, producing functionalized pyrazolone-1,4-dithiafulvene hybrids in good yields .
Industrial Production Methods
Industrial production methods for 1,4-dithiafulvene are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,4-Dithiafulvene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a redox-active compound frequently used in the design of organic electronic materials .
Common Reagents and Conditions
Common reagents used in the reactions involving 1,4-dithiafulvene include hydrazines, carbon disulfide, and dialkyl acetylenedicarboxylates . The reactions are typically carried out at room temperature in the presence of a base such as triethylamine .
Major Products
The major products formed from these reactions include functionalized pyrazolone-1,4-dithiafulvene hybrids and other derivatives that can be used in various applications .
Scientific Research Applications
1,4-Dithiafulvene has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,4-dithiafulvene exerts its effects is primarily through its redox-active properties. The compound can donate electrons, making it an excellent electron donor in various chemical reactions . In the context of organic electronics, it facilitates charge transfer interactions, which are crucial for the functionality of electronic devices .
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalene: As the full unit of which 1,4-dithiafulvene is a half, tetrathiafulvalene has been extensively studied for its electrical conductivity properties.
1,3-Dithiol-2-ylidenes: These compounds also exhibit excellent electron donation characteristics and are used in electronic materials.
Uniqueness
1,4-Dithiafulvene is unique due to its specific electron-donating properties and its ability to form stable redox-active materials. Its versatility in forming various derivatives makes it a valuable compound in the field of organic electronics and optoelectronics .
Properties
CAS No. |
5694-57-5 |
|---|---|
Molecular Formula |
C4H4S2 |
Molecular Weight |
116.2 g/mol |
IUPAC Name |
2-methylidene-1,3-dithiole |
InChI |
InChI=1S/C4H4S2/c1-4-5-2-3-6-4/h2-3H,1H2 |
InChI Key |
NBNMBFBYRFDTMS-UHFFFAOYSA-N |
Canonical SMILES |
C=C1SC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
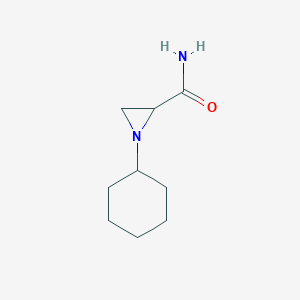
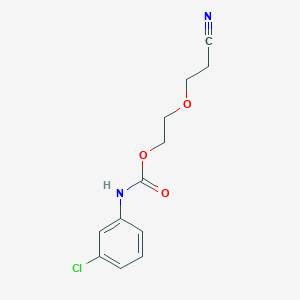
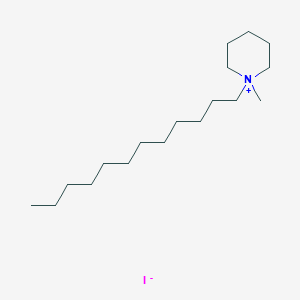
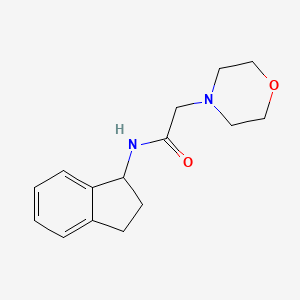
![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)

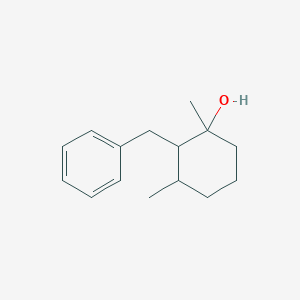
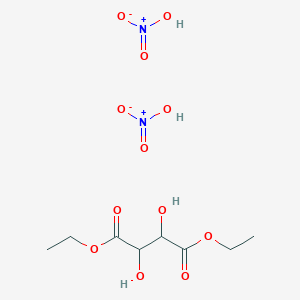
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
